molecular formula C18H30N6O B6445463 2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 2640977-53-1

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B6445463
CAS No.: 2640977-53-1
M. Wt: 346.5 g/mol
InChI Key: HEGYQLMQAUUOBI-UHFFFAOYSA-N
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Description

The compound “2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one” belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and piperazine and piperidine rings, which are six-membered rings with one and two nitrogen atoms, respectively .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 242.28 .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells The interaction with PARP leads to the inhibition of its activity, which is crucial for DNA repair processes

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human breast cancer cells, it has been observed to induce a significant loss of cell viability . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit the activity of protein kinase B (PKB or Akt), which plays a crucial role in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as an ATP-competitive inhibitor of protein kinase B (PKB or Akt), thereby modulating the signaling pathways involved in cell growth and survival . Additionally, it may interact with other enzymes and proteins, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable over extended periods, maintaining its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, it exhibits therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, indicating the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, it undergoes hydroxylation at the pyrimidine ring, catalyzed by cytochrome P450 isoforms such as CYP2D6 and CYP3A4 . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can provide insights into its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N6O/c1-3-19-16-4-7-20-18(21-16)24-12-10-22(11-13-24)14-17(25)23-8-5-15(2)6-9-23/h4,7,15H,3,5-6,8-14H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGYQLMQAUUOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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